ethyl 1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate

Descripción

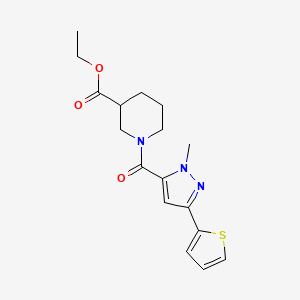

The compound ethyl 1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate is a heterocyclic molecule featuring a pyrazole core substituted with a methyl group at position 1, a thiophen-2-yl moiety at position 3, and a piperidine-3-carboxylate ester linked via a carbonyl group at position 5 (Figure 1). Its synthesis involves the reaction of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate with methylhydrazine in ethanol, followed by chromatographic separation of isomers .

Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., Lp-PLA2 inhibitors) and antiviral properties . The integration of thiophene enhances aromatic stacking interactions, while the piperidine and ester groups contribute to solubility and metabolic stability.

Propiedades

IUPAC Name |

ethyl 1-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-3-23-17(22)12-6-4-8-20(11-12)16(21)14-10-13(18-19(14)2)15-7-5-9-24-15/h5,7,9-10,12H,3-4,6,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDGBPCHKXAKIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NN2C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-3-carboxylate, identified by its CAS number 1169998-28-0, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C17H21N3O3S

- Molecular Weight : 347.43 g/mol

- IUPAC Name : this compound

- SMILES : CCOC(=O)C1CCCN(C1)C(=O)c1cc(nn1C)c1cccs1

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. A study evaluating various pyrazole derivatives found that compounds similar to this compound showed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 4a | S. aureus | 0.22 | 0.25 |

| 5a | E. coli | 0.25 | 0.30 |

| 7b | Pseudomonas aeruginosa | 0.20 | 0.22 |

Anti-inflammatory Properties

In addition to antimicrobial activity, pyrazole derivatives have been studied for their anti-inflammatory effects. Research indicates that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazole derivatives are known to act as inhibitors of various cancer-related targets, including BRAF(V600E) and EGFR pathways. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting their utility as chemotherapeutic agents .

Case Study: Synergistic Effects with Doxorubicin

A notable study investigated the synergistic effects of pyrazole derivatives when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity compared to doxorubicin alone, highlighting the potential of these compounds in combination therapies .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Positioning

The positional isomerism of the thiophene substituent significantly impacts molecular properties. For example:

Functional Group Variations

Table 1: Key Structural and Functional Differences

Crystallographic and Hydrogen Bonding Behavior

- Thiophene vs. Methoxyphenyl : The thiophene in the target compound participates in weaker C–H···π interactions compared to the stronger hydrogen bonds formed by methoxyphenyl groups (e.g., in ) .

- Ester vs. Carboxylic Acid : Piperidine-3-carboxylate esters exhibit lower melting points and higher lipophilicity than carboxylic acid derivatives (e.g., ), impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.